molecular formula C15H13N5OS B7764156 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B7764156
M. Wt: 311.4 g/mol
InChI Key: IRMQAAMXSONZIO-UHFFFAOYSA-N
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Description

2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a pyridin-4-yl moiety. The sulfanyl (-S-) linker connects the triazole ring to the acetamide group, which is further functionalized with an amide (-NHCO-) group. Its structural complexity allows for interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c16-13(21)10-22-15-19-18-14(11-6-8-17-9-7-11)20(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMQAAMXSONZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps:

Chemical Reactions Analysis

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Triazole (4-/5-position) Acetamide Modification Molecular Weight Notable Properties/Activities Reference
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Allyl / Pyridin-4-yl N-(2-ethoxyphenyl) 381.43 Enhanced lipophilicity; unstudied activity
N-(5-Chloro-2-methoxy-phenyl)-2-[[4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Phenyl / Pyridin-4-yl N-(5-chloro-2-methoxyphenyl) 451.93 Improved bioavailability; antiproliferative
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Amino / Pyridin-4-yl N-(2-chloro-5-(trifluoromethyl)phenyl) 451.80 High binding affinity to tyrosine kinases
2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzyl / 2-Furyl Unmodified acetamide 341.39 Anti-inflammatory activity (IC₅₀ = 12 μM)
N-[4-(2-{[4-Phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide Phenyl / Pyridin-4-yl Acetylated phenyl group 429.50 High thermal stability; uncharacterized

Pharmacological and Biochemical Insights

  • Anti-Exudative Activity: Analogues with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects in rodent models, comparable to diclofenac sodium at 10 mg/kg . The phenyl-pyridinyl variant showed moderate activity, suggesting that bulkier aromatic groups may reduce efficacy in this context.
  • Antiproliferative Activity : Chloro- and trifluoromethyl-substituted derivatives (e.g., the compound in and ) exhibited potent inhibition of cancer cell lines (IC₅₀ = 1.2–3.8 μM), attributed to enhanced electron-withdrawing effects improving target engagement .
  • Enzyme Inhibition: The amino-substituted triazole in showed specificity for tyrosine kinases due to hydrogen bonding between the amino group and catalytic residues. In contrast, the allyl-substituted analogue in lacked this interaction, resulting in lower potency.

Structure-Activity Relationships (SARs)

  • Triazole Substituents: Pyridinyl groups at the 5-position enhance water solubility and π-π stacking with biological targets.
  • Acetamide Modifications : Electron-withdrawing groups (e.g., -CF₃ in ) improve metabolic stability, while methoxy groups (e.g., in ) enhance bioavailability through reduced CYP450 metabolism.

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